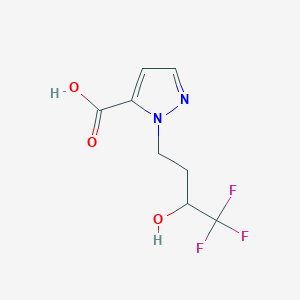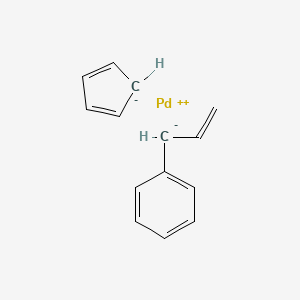
cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene is a complex organometallic compound that features palladium in a +2 oxidation state coordinated with cyclopenta-2,4-dien-1-ide and 1-phenylprop-2-en-1-ide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide typically involves the reaction of palladium(II) chloride with cyclopenta-2,4-dien-1-ide and 1-phenylprop-2-en-1-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the use of other ligands and may be facilitated by catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) or palladium(I) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Applications De Recherche Scientifique
Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies:
Mécanisme D'action
The mechanism by which Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide exerts its effects involves the coordination of palladium with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the palladium center acts as a reactive site that facilitates the formation and breaking of chemical bonds, while in biological systems, it may interact with proteins or nucleic acids to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(2+) cyclopenta-2,4-dien-1-ide complexes: These compounds have similar structures but different ligands, which can affect their reactivity and applications.
Palladium(2+) 1-phenylprop-2-en-1-ide complexes: These compounds also feature palladium coordinated with 1-phenylprop-2-en-1-ide ligands but may have different additional ligands.
Uniqueness
Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide is unique due to the combination of its ligands, which provide a distinct electronic environment around the palladium center. This unique structure can result in specific reactivity patterns and applications that are not observed with other palladium complexes.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.C5H5.Pd/c1-2-6-9-7-4-3-5-8-9;1-2-4-5-3-1;/h2-8H,1H2;1-5H;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXLXDILAKXROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.[CH-]1C=CC=C1.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745979 |
Source


|
| Record name | Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105333-10-6 |
Source


|
| Record name | Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

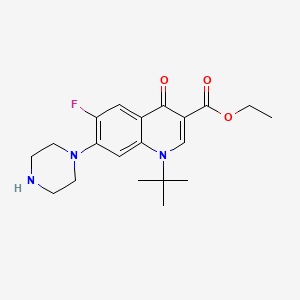
![4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one](/img/structure/B8252542.png)
![Ethyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8252560.png)
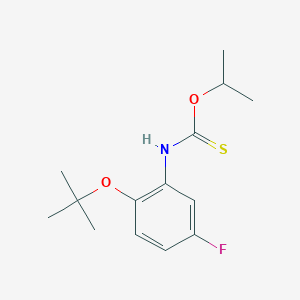

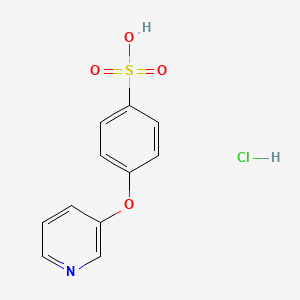
![N-(5-(4-(hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B8252600.png)
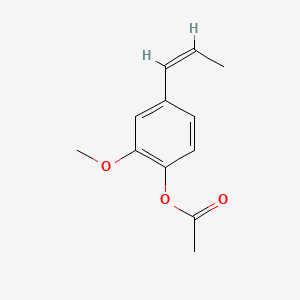
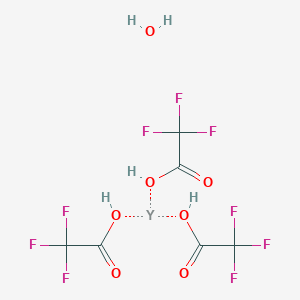
![Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride](/img/structure/B8252617.png)
![methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride](/img/structure/B8252623.png)
![Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8252627.png)
